1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707737
InChI: InChI=1S/C11H16N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17707737

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 1-(4-methylcyclohexyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H16N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15)
Standard InChI Key JGOPHAVZEQSTHV-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)N2C=C(C=N2)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(4-Methylcyclohexyl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring substituted at the 1-position with a 4-methylcyclohexyl group and at the 4-position with a carboxylic acid moiety. The cyclohexyl group introduces steric bulk and conformational flexibility, which may influence solubility and reactivity compared to aromatic analogs like 1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid . The carboxylic acid group enhances hydrogen-bonding capacity, making the compound a candidate for coordination chemistry or salt formation.

Table 1: Hypothetical Physicochemical Properties (Derived from Analogs)

PropertyValue (Estimated)Basis for Estimation
Molecular Weight238.3 g/molC<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>
Melting Point180–185°CAnalog: 1-(4-methylphenyl) variant
Solubility in WaterLowHydrophobic cyclohexyl group
pK<sub>a</sub> (COOH)~3.5Typical for pyrazole carboxylic acids

Spectroscopic Signatures

While experimental data for this compound is unavailable, infrared (IR) spectroscopy of analogous pyrazole-4-carboxylic acids shows characteristic peaks:

  • O–H stretch: 2500–3000 cm<sup>-1</sup> (carboxylic acid dimer)

  • C=O stretch: 1680–1720 cm<sup>-1</sup>

  • Pyrazole ring vibrations: 1500–1600 cm<sup>-1</sup>

Nuclear magnetic resonance (NMR) predictions include:

  • <sup>1</sup>H NMR: Downfield shifts for the carboxylic proton (~12 ppm) and pyrazole ring protons (7.5–8.5 ppm). The cyclohexyl group’s methyl protons would resonate near 1.0 ppm .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key components:

  • Pyrazole-4-carboxylic acid core: Synthesized via cyclization reactions.

  • 4-Methylcyclohexyl substituent: Introduced via nucleophilic substitution or coupling.

Pathway 2: Pre-Functionalization of the Cyclohexyl Group

  • Synthesis of 4-methylcyclohexylhydrazine: Methylcyclohexane is functionalized via nitration and reduction.

  • Cyclocondensation: React with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole ring, followed by hydrolysis .

Challenges and Isomer Control

  • Regioselectivity: Alkylation at the pyrazole 1-position must compete with potential N2-substitution. Steric hindrance from the cyclohexyl group may favor N1 substitution .

  • Isomer Formation: Analogous syntheses of 3-(difluoromethyl)-1-methyl variants report isomer ratios up to 89:11 . Chromatography or recrystallization (e.g., using ethanol/water mixtures) may be required for purification .

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., KI/NaI ) to improve regioselectivity and yield.

  • Biological Screening: Test antifungal activity against Zymoseptoria tritici and other pathogens, given the success of related SDHIs .

  • Crystallography: Resolve the crystal structure to elucidate conformational preferences of the cyclohexyl group.

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